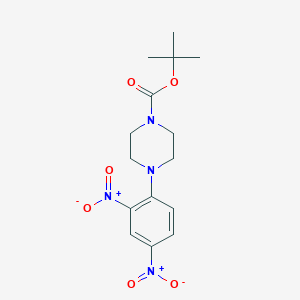
Tert-butyl4-(2,4-dinitrophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound features a tert-butyl group, a dinitrophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Reaction with Dinitrophenyl Derivative: The piperazine is reacted with a dinitrophenyl derivative under controlled conditions.
Formation of the Final Product: The resulting intermediate is then treated with tert-butyl chloroformate to form the final product.
The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Análisis De Reacciones Químicas
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the dinitrophenyl group play crucial roles in its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, affecting their function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
These compounds share the piperazine ring and the tert-butyl group but differ in the substituents on the phenyl ring. The unique combination of the dinitrophenyl group in tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H20N4O6 |
|---|---|
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(20)17-8-6-16(7-9-17)12-5-4-11(18(21)22)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
QIYZSWCPFRTMFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


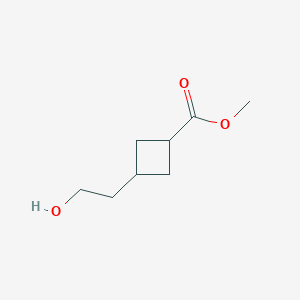
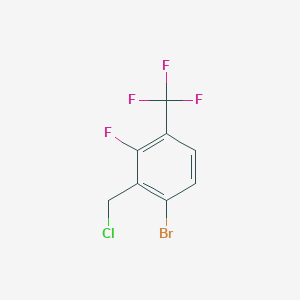
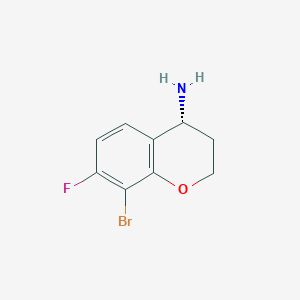
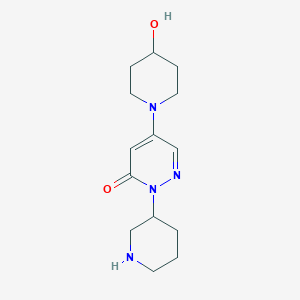
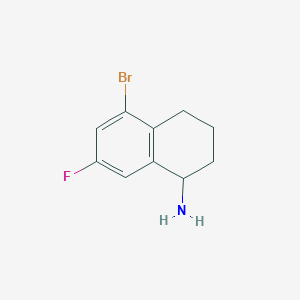

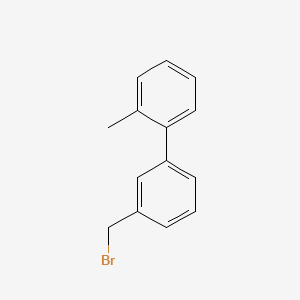
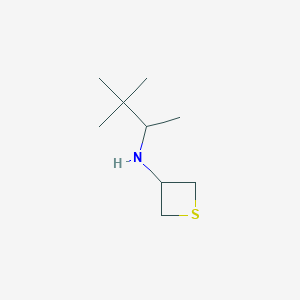
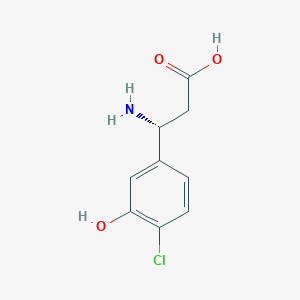
![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
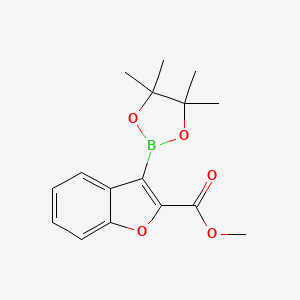
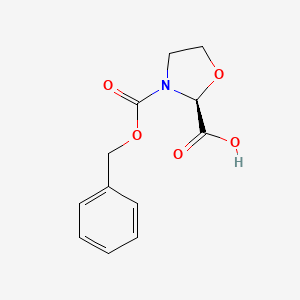
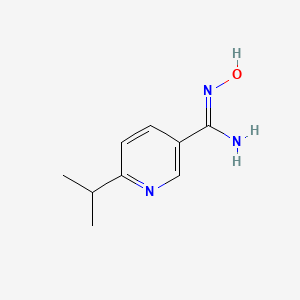
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)
